molecular formula C11H18O2 B8433211 5,7-dimethylspiro[2.5]octane-1-carboxylic Acid

5,7-dimethylspiro[2.5]octane-1-carboxylic Acid

Cat. No. B8433211
M. Wt: 182.26 g/mol
InChI Key: PWBVIEDIHAFCTC-UHFFFAOYSA-N
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 21B for the product from Example 1A. MS m/z 182 (M+NH4)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:14][CH:13]([CH3:15])[CH2:12][C:4]2([CH:6]([C:7]([O:9]CC)=[O:8])[CH2:5]2)[CH2:3]1.C1(C(OCC)=O)C2(CCCCC2)C1>>[CH3:1][CH:2]1[CH2:14][CH:13]([CH3:15])[CH2:12][C:4]2([CH:6]([C:7]([OH:9])=[O:8])[CH2:5]2)[CH2:3]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC2(CC2C(=O)OCC)CC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC2(CC2C(=O)O)CC(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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